molecular formula C16H18F2N2OS B15116523 [2-(4,6-difluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol

[2-(4,6-difluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol

Cat. No.: B15116523
M. Wt: 324.4 g/mol
InChI Key: FDNODPIBMNIAML-UHFFFAOYSA-N
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Description

[2-(4,6-difluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol is a complex organic compound that features a benzothiazole ring substituted with difluoro groups and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4,6-difluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the benzothiazole ring through a cyclization reaction, followed by the introduction of difluoro substituents. The isoindoline moiety is then attached via a series of nucleophilic substitution reactions. The final step involves the reduction of the intermediate to yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. Scale-up processes would also focus on ensuring the safety and environmental sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

[2-(4,6-difluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of partially or fully reduced benzothiazole derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, [2-(4,6-difluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol has been studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of [2-(4,6-difluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s difluoro groups and benzothiazole ring play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-(4,6-difluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol stands out due to its unique combination of a benzothiazole ring with difluoro substituents and an isoindoline moiety. This unique structure imparts specific chemical and biological properties that are not observed in other related compounds.

Properties

Molecular Formula

C16H18F2N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

[2-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol

InChI

InChI=1S/C16H18F2N2OS/c17-11-5-12(18)14-13(6-11)22-15(19-14)20-7-10-3-1-2-4-16(10,8-20)9-21/h5-6,10,21H,1-4,7-9H2

InChI Key

FDNODPIBMNIAML-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CN(CC2C1)C3=NC4=C(C=C(C=C4S3)F)F)CO

Origin of Product

United States

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